molecular formula C8H11N5 B7811510 N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-50-9

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B7811510
CAS RN: 5334-50-9
M. Wt: 177.21 g/mol
InChI Key: USRVGNHEIXGHPP-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11N5 and its molecular weight is 177.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with ethyl iodide and methyl iodide in the presence of a base to form the desired product.

Starting Materials
4-amino-1H-pyrazolo[3,4-d]pyrimidine, Ethyl iodide, Methyl iodide, Base (such as potassium carbonate or sodium hydroxide)

Reaction
Step 1: Dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)., Step 2: Add a base, such as potassium carbonate or sodium hydroxide, to the solution and stir for a few minutes., Step 3: Add ethyl iodide and methyl iodide to the reaction mixture and stir for several hours at room temperature or under reflux., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate., Step 5: Purify the product by column chromatography or recrystallization to obtain N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a white solid.

properties

IUPAC Name

N-ethyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-3-9-7-6-4-12-13(2)8(6)11-5-10-7/h4-5H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRVGNHEIXGHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902985
Record name N-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

5334-50-9
Record name NSC1427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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